L-2-Trifluoromethylphenylalanine

Catalog No.
S1768045
CAS No.
119009-47-1
M.F
C10H10F3NO2
M. Wt
233.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Trifluoromethylphenylalanine

CAS Number

119009-47-1

Product Name

L-2-Trifluoromethylphenylalanine

IUPAC Name

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1

InChI Key

IOABLDGLYOGEHY-QMMMGPOBSA-N

SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F

Synonyms

119009-47-1;2-Trifluoromethyl-L-Phenylalanine;L-2-Trifluoromethylphenylalanine;(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoicacid;(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoicacid;2-(Trifluoromethyl)-L-phenylalanine;SBB064577;L-2-Trifluoromethylphe;(S)-2-Amino-3-[2-(trifluoromethyl)phenyl]propionicacid;2-(Trifluoromethyl)Phe-OH;AC1MC53D;SCHEMBL42976;93077_ALDRICH;93077_FLUKA;CTK8B8196;MolPort-001-777-567;ZINC2169780;ANW-59632;CT-386;AKOS012010567;AC-5860;AL228-1;AM83480;RTR-003218;AJ-34014

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])C(F)(F)F

Protein Engineering

  • L-TFMP can be incorporated into proteins during synthesis to introduce novel functionalities. The trifluoromethyl group alters the protein's stability, folding, and interactions with other molecules. This allows researchers to study protein structure-function relationships and design proteins with improved properties for therapeutic or industrial applications. PubChem, L-2-Trifluoromethylphenylalanine:

Enzyme Inhibition

  • Due to its structural similarity to natural amino acids, L-TFMP can act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. This property makes it a valuable tool for studying enzyme mechanisms and developing new drugs that target specific enzymes. ScienceDirect, Trifluoromethylation as a Magic Bullet for Drug Discovery:

Material Science

  • L-TFMP can be used to create novel biomaterials with unique properties. The incorporation of L-TFMP into polymers can influence their stability, mechanical properties, and biocompatibility. This research area holds promise for developing new materials for applications in drug delivery, tissue engineering, and biosensors. Wiley Online Library, Trifluoromethylation of Bioactive Molecules: Relevance in Medicinal Chemistry and Chemical Biology:

Agricultural Science

  • Studies suggest that L-TFMP may act as a herbicide or fungicide. The trifluoromethyl group might disrupt essential metabolic processes in plants or fungi. Further research is needed to explore the potential of L-TFMP for weed or disease control in agriculture. Journal of Agricultural and Food Chemistry, Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenylalanine Derivatives:

XLogP3

-0.5

Dates

Modify: 2023-08-15

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